Cas no 1261777-59-6 (5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl)

5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl is a fluorinated biphenyl derivative with a unique structural configuration, featuring both difluoromethoxy and trifluoromethoxy substituents. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of multiple halogenated ether groups enhances its lipophilicity and metabolic stability, making it suitable for applications requiring controlled reactivity and selective functionalization. Its well-defined chemical properties allow for precise modifications in complex synthetic pathways. The compound is typically handled under standard laboratory conditions, with attention to stability and compatibility in organic reactions.
5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl structure
1261777-59-6 structure
商品名:5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl
CAS番号:1261777-59-6
MF:C14H8ClF5O2
メガワット:338.657140731812
CID:4990262

5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl 化学的及び物理的性質

名前と識別子

    • 5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl
    • インチ: 1S/C14H8ClF5O2/c15-9-4-5-12(21-13(16)17)11(7-9)8-2-1-3-10(6-8)22-14(18,19)20/h1-7,13H
    • InChIKey: IAALYVOMIYXIGD-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)C1C=CC=C(C=1)OC(F)(F)F)OC(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 353
  • トポロジー分子極性表面積: 18.5
  • 疎水性パラメータ計算基準値(XlogP): 6.6

5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011012004-250mg
5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl
1261777-59-6 97%
250mg
489.60 USD 2021-07-04
Alichem
A011012004-1g
5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl
1261777-59-6 97%
1g
1,519.80 USD 2021-07-04
Alichem
A011012004-500mg
5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl
1261777-59-6 97%
500mg
806.85 USD 2021-07-04

5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl 関連文献

5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenylに関する追加情報

Introduction to 5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl (CAS No. 1261777-59-6)

5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl, identified by the CAS number 1261777-59-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This biphenyl derivative features a unique structural configuration, incorporating both chloro and fluoroalkoxy substituents, which contribute to its distinct chemical properties and potential biological activities.

The molecular structure of this compound consists of two benzene rings connected by a phenyl linkage, with specific functional groups attached at designated positions. The presence of a chloro group at the 5-position and difluoromethoxy and trifluoromethoxy groups at the 2- and 3'-positions, respectively, imparts unique electronic and steric characteristics to the molecule. These substituents not only influence the compound's solubility and stability but also play a crucial role in modulating its interactions with biological targets.

In recent years, there has been growing interest in biphenyl derivatives due to their potential applications in drug discovery and development. The structural features of 5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl make it an attractive candidate for further investigation. Specifically, the fluoroalkoxy groups are known to enhance metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Researchers have been exploring its utility in synthesizing novel heterocyclic compounds that exhibit enhanced pharmacological properties. For instance, derivatives of this biphenyl structure have shown promise in inhibiting certain enzymes and receptors involved in inflammatory pathways. This has led to several studies aimed at optimizing its scaffold for improved bioactivity.

The synthesis of 5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms, in particular, demands careful handling due to their high reactivity and sensitivity to environmental factors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers predict potential drug-like properties. These computational approaches are complemented by experimental validations, ensuring a robust framework for drug discovery efforts.

The agrochemical sector has also shown interest in biphenyl derivatives like 5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl due to their potential as intermediates in pesticide formulations. The structural rigidity provided by the biphenyl core enhances the compound's stability under environmental conditions, making it suitable for long-lasting agricultural applications. Additionally, the presence of electron-withdrawing groups can improve the efficacy of agrochemicals by enhancing their binding affinity to target enzymes.

In conclusion, 5-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl (CAS No. 1261777-59-6) represents a promising candidate for further exploration in pharmaceutical and agrochemical research. Its unique structural features and potential biological activities make it an attractive subject for future studies aimed at developing novel therapeutic agents and agrochemicals. As research continues to uncover new applications for this compound, it is likely to remain a focal point in organic chemistry and medicinal chemistry endeavors.

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